Cas no 2308485-22-3 ((3R)-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methoxypentanoylpiperidine-3-carboxylic acid)

(3R)-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methoxypentanoylpiperidine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- (3R)-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methoxypentanoylpiperidine-3-carboxylic acid

- (3R)-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxypentanoyl]piperidine-3-carboxylic acid

- EN300-1483351

- 2308485-22-3

-

- インチ: 1S/C27H32N2O6/c1-34-15-7-13-24(25(30)29-14-6-8-18(16-29)26(31)32)28-27(33)35-17-23-21-11-4-2-9-19(21)20-10-3-5-12-22(20)23/h2-5,9-12,18,23-24H,6-8,13-17H2,1H3,(H,28,33)(H,31,32)/t18-,24?/m1/s1

- InChIKey: PLECYXQISFSPDU-QFADGXAASA-N

- ほほえんだ: O(C(NC(CCCOC)C(N1CCC[C@@H](C(=O)O)C1)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

- せいみつぶんしりょう: 480.22603674g/mol

- どういたいしつりょう: 480.22603674g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 35

- 回転可能化学結合数: 10

- 複雑さ: 723

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 105Ų

- 疎水性パラメータ計算基準値(XlogP): 3.2

(3R)-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methoxypentanoylpiperidine-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1483351-100mg |

(3R)-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxypentanoyl]piperidine-3-carboxylic acid |

2308485-22-3 | 100mg |

$2963.0 | 2023-09-28 | ||

| Enamine | EN300-1483351-50mg |

(3R)-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxypentanoyl]piperidine-3-carboxylic acid |

2308485-22-3 | 50mg |

$2829.0 | 2023-09-28 | ||

| Enamine | EN300-1483351-1000mg |

(3R)-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxypentanoyl]piperidine-3-carboxylic acid |

2308485-22-3 | 1000mg |

$3368.0 | 2023-09-28 | ||

| Enamine | EN300-1483351-10000mg |

(3R)-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxypentanoyl]piperidine-3-carboxylic acid |

2308485-22-3 | 10000mg |

$14487.0 | 2023-09-28 | ||

| Enamine | EN300-1483351-2500mg |

(3R)-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxypentanoyl]piperidine-3-carboxylic acid |

2308485-22-3 | 2500mg |

$6602.0 | 2023-09-28 | ||

| Enamine | EN300-1483351-5000mg |

(3R)-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxypentanoyl]piperidine-3-carboxylic acid |

2308485-22-3 | 5000mg |

$9769.0 | 2023-09-28 | ||

| Enamine | EN300-1483351-500mg |

(3R)-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxypentanoyl]piperidine-3-carboxylic acid |

2308485-22-3 | 500mg |

$3233.0 | 2023-09-28 | ||

| Enamine | EN300-1483351-1.0g |

(3R)-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxypentanoyl]piperidine-3-carboxylic acid |

2308485-22-3 | 1g |

$0.0 | 2023-06-06 | ||

| Enamine | EN300-1483351-250mg |

(3R)-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxypentanoyl]piperidine-3-carboxylic acid |

2308485-22-3 | 250mg |

$3099.0 | 2023-09-28 |

(3R)-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methoxypentanoylpiperidine-3-carboxylic acid 関連文献

-

J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006

-

J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058

-

Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046

-

4. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241

-

5. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143

-

Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492

-

Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545

-

Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073

-

Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285

(3R)-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methoxypentanoylpiperidine-3-carboxylic acidに関する追加情報

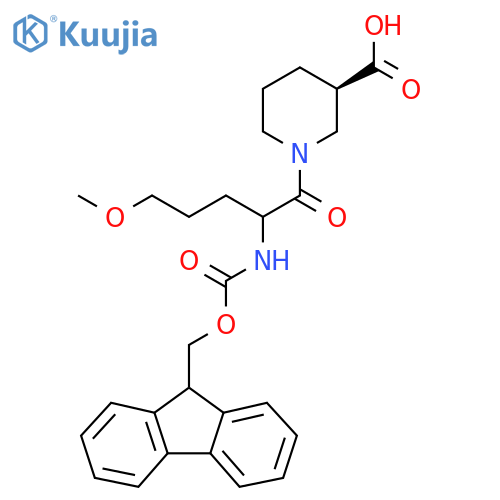

Compound Introduction: (3R)-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methoxypentanoylpiperidine-3-carboxylic acid (CAS No. 2308485-22-3)

(3R)-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methoxypentanoylpiperidine-3-carboxylic acid, identified by its CAS number 2308485-22-3, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a piperidine core, fluorenyl methoxycarbonyl substituents, and methoxypentanoyl functional groups. The precise stereochemistry, denoted by the (3R) configuration, underscores the compound's potential as a chiral building block in drug design and development.

The structural complexity of (3R)-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methoxypentanoylpiperidine-3-carboxylic acid makes it a promising candidate for various biological applications. The presence of the fluorenyl methoxycarbonyl group not only enhances the solubility and stability of the molecule but also provides a versatile handle for further chemical modifications. This feature is particularly valuable in the synthesis of peptidomimetics and protease inhibitors, where such structural motifs are frequently employed to improve pharmacokinetic properties.

In recent years, there has been a surge in research focused on developing novel therapeutic agents that target neurological disorders, such as Alzheimer's disease and Parkinson's disease. The piperidine scaffold is well-known for its role in central nervous system (CNS) drug discovery due to its ability to cross the blood-brain barrier efficiently. Additionally, the methoxypentanoyl group contributes to the compound's lipophilicity, which is a critical parameter for CNS drug candidates. These structural features collectively position (3R)-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methoxypentanoylpiperidine-3-carboxylic acid as a potential lead compound for further exploration in this therapeutic area.

One of the most compelling aspects of this compound is its potential application in the development of enzyme inhibitors. The amine and carboxylic acid functionalities provide multiple sites for interaction with biological targets, making it an attractive scaffold for designing molecules that can modulate enzyme activity. For instance, studies have shown that piperidine derivatives can effectively inhibit metalloproteinases, which are enzymes implicated in various pathological processes, including cancer progression and tissue degradation. The incorporation of the fluorenyl methoxycarbonyl group further enhances the compound's binding affinity by increasing its hydrophobic interaction with the enzyme active site.

The synthesis of (3R)-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methoxypentanoylpiperidine-3-carboxylic acid represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves advanced techniques such as stereoselective reactions, protecting group strategies, and palladium-catalyzed cross-coupling reactions. These methodologies highlight the compound's synthetic challenge and underscore the expertise required to produce it in high yield and purity. The successful synthesis not only demonstrates the versatility of modern synthetic tools but also opens up new avenues for exploring related compounds with tailored biological activities.

In conclusion, (3R)-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methoxypentanoylpiperidine-3-carboxylic acid (CAS No. 2308485-22-3) is a structurally complex and biologically potent compound with significant potential in pharmaceutical research. Its unique combination of stereochemistry, functional groups, and physicochemical properties makes it an invaluable asset in drug discovery programs targeting neurological disorders and enzyme inhibition. As research continues to uncover new therapeutic applications for this class of molecules, (3R)-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methoxy-pentanoylpiperidine-3-carboxylic acid) is poised to play a pivotal role in shaping the future of medicinal chemistry.

2308485-22-3 ((3R)-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methoxypentanoylpiperidine-3-carboxylic acid) 関連製品

- 56917-42-1(4-Ethynyl-2-fluoro-1,1'-biphenyl)

- 2104670-28-0(1-(1-Chlorocyclopropyl)-2-(pyrrolidin-2-yl)ethan-1-one)

- 1366287-38-8((3S)-3-{(tert-butoxy)carbonylamino}-3-(4-methylpyridin-3-yl)propanoic acid)

- 2137135-92-1(3-chloro-N-[(3S,4R)-4-hydroxy-2-oxooxolan-3-yl]-2,2-dimethylpropanamide)

- 110590-27-7(methyl 2-oxa-3-azabicyclo2.2.2oct-5-ene-3-carboxylate)

- 923204-78-8(Benzoic acid, 4-[[(2-methylphenyl)methyl]amino]-)

- 1823336-46-4(3-(Pyridin-2-ylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride)

- 2138539-30-5(6-(cyclopropylamino)-2-(trifluoromethyl)pyridine-3-carboxylic acid)

- 57018-52-7(1-(tert-butoxy)propan-2-ol)

- 2763779-76-4(1-(1,3-Dioxaindan-5-yl)-2-fluoroethan-1-amine hydrochloride)